molecular formula C17H17FN2O5S B2479136 N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 899968-40-2

N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2479136
CAS No.: 899968-40-2
M. Wt: 380.39
InChI Key: QWYSFETUMNUKPV-UHFFFAOYSA-N
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Description

N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide (CAS Number 899968-40-2) is a synthetic small molecule with a molecular formula of C 17 H 17 FN 2 O 5 S and a molecular weight of 380.39 g/mol . This compound features a 1,3-benzodioxole moiety linked via a carboxamide group to an ethylsulfonamide chain, which is substituted with a (4-fluorophenyl)methyl group. This specific structure combines pharmacophores known for significant biological activity, suggesting high potential for use in medicinal chemistry and pharmacology research. The 1,3-benzodioxole core is a privileged scaffold in drug discovery, frequently found in compounds investigated for their interaction with various enzymatic targets . Notably, derivatives of 1,3-benzodioxole have been extensively studied in the development of cyclooxygenase-2 (COX-2) inhibitors, which are important therapeutic targets for inflammation and related conditions . Furthermore, the 4-fluorobenzyl element is a common feature in compounds designed as positive allosteric modulators of central nervous system (CNS) targets, such as the GABA-A receptor, indicating potential applicability in neuropharmacology . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a lead compound in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c18-14-4-1-12(2-5-14)10-20-26(22,23)8-7-19-17(21)13-3-6-15-16(9-13)25-11-24-15/h1-6,9,20H,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYSFETUMNUKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzyl halides in a nucleophilic substitution reaction.

    Attachment of the Sulfamoyl Group: Sulfamoylation can be carried out using sulfamoyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.

    Substitution: The benzodioxole and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzodioxole Carboxamide Derivatives

  • N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide (): This compound replaces the sulfamoyl ethyl group with a cyclopenta-thiazole-piperazine-carbonyl system.
  • N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (): The thiazole ring introduces tautomerism (as noted in ), which could affect stability and binding kinetics compared to the sulfamoyl ethyl linker in the target compound .

Non-Benzodioxole Carboxamides

  • N-(2-(Diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (): The pyrrole-indole system enables π-π stacking interactions, which may enhance DNA or kinase binding—a contrast to the sulfamoyl group’s polar interactions .

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~420 g/mol (estimated) 439.4 g/mol ~550 g/mol (estimated)
LogP ~2.8 (predicted, due to fluorophenyl and sulfamoyl) ~1.5 (polar nitroanilino group) ~3.2 (piperazine increases solubility)
Key Functional Groups Sulfamoyl, benzodioxole Thiazole, nitroanilino Piperazine, cyclopenta-thiazole
Potential Targets Enzymes (e.g., carbonic anhydrase) Kinases or DNA (tautomer-dependent) GPCRs (e.g., serotonin receptors)

Research Implications and Limitations

  • Limitations : Lack of explicit solubility or stability data (cf. ’s tautomerism issue) complicates preclinical assessment .
  • Comparative Insights : ’s piperazine-containing analog demonstrates how structural modifications can shift target profiles from enzymes to receptors .

Biological Activity

Chemical Structure

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the sulfamoyl group is particularly significant as it is associated with antibacterial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with appropriate sulfonyl chlorides under controlled conditions. This method allows for the formation of the sulfamoyl linkage, which is crucial for the biological activity of the compound.

Anticancer Properties

Research indicates that compounds with similar structures to N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide exhibit significant anticancer activity. For instance, studies have shown that certain arylsulfamoyl derivatives can induce apoptosis in cancer cells through mechanisms involving microtubule destabilization and caspase activation .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.
  • Induction of Apoptosis : By triggering apoptotic pathways, it can lead to cell death in malignant cells.
  • Disruption of Microtubules : Similar compounds have been shown to destabilize microtubules, which is critical for cancer cell division .

Antimicrobial Activity

Sulfonamide derivatives are traditionally known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial effects against a range of pathogens, although detailed studies are required to confirm this activity.

Case Study 1: Anticancer Evaluation

A study conducted on a series of sulfonamide derivatives demonstrated that modifications in the aryl group significantly influenced cytotoxicity against various cancer cell lines. The introduction of fluorine atoms at specific positions was found to enhance the anticancer efficacy of these compounds .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An SAR analysis highlighted that the presence of electron-withdrawing groups like fluorine on the aromatic ring improved biological activity. The compound's design aimed to optimize solubility and bioavailability while retaining potent biological effects .

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